Cas no 1804137-90-3 (Ethyl 6-hydroxy-2-nitronicotinate)

Ethyl 6-hydroxy-2-nitronicotinate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-hydroxy-2-nitronicotinate
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- インチ: 1S/C8H8N2O5/c1-2-15-8(12)5-3-4-6(11)9-7(5)10(13)14/h3-4H,2H2,1H3,(H,9,11)
- InChIKey: NXYJQVDVDRTWIA-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(NC=1[N+](=O)[O-])=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 377
- XLogP3: 0.2
- トポロジー分子極性表面積: 101
Ethyl 6-hydroxy-2-nitronicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029004791-1g |
Ethyl 6-hydroxy-2-nitronicotinate |
1804137-90-3 | 95% | 1g |
$2,895.00 | 2022-04-02 | |
Alichem | A029004791-500mg |
Ethyl 6-hydroxy-2-nitronicotinate |
1804137-90-3 | 95% | 500mg |
$1,668.15 | 2022-04-02 | |
Alichem | A029004791-250mg |
Ethyl 6-hydroxy-2-nitronicotinate |
1804137-90-3 | 95% | 250mg |
$1,029.00 | 2022-04-02 |
Ethyl 6-hydroxy-2-nitronicotinate 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Ethyl 6-hydroxy-2-nitronicotinateに関する追加情報
Research Brief on Ethyl 6-hydroxy-2-nitronicotinate (CAS: 1804137-90-3) in Chemical Biology and Pharmaceutical Applications
Ethyl 6-hydroxy-2-nitronicotinate (CAS: 1804137-90-3) is a nitronic acid ester derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by a nitronic acid moiety and a hydroxy-substituted pyridine ring, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound's reactivity and ability to undergo further functionalization make it a valuable candidate for medicinal chemistry applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Ethyl 6-hydroxy-2-nitronicotinate in the synthesis of novel PI3K inhibitors. The study highlighted the compound's efficacy as a precursor for generating selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in cancer progression. The researchers employed a multi-step synthetic route, starting with Ethyl 6-hydroxy-2-nitronicotinate, to produce a series of analogs with improved pharmacokinetic properties. The results demonstrated significant anti-proliferative activity against breast cancer cell lines, with IC50 values in the low micromolar range.
Another recent application of Ethyl 6-hydroxy-2-nitronicotinate was reported in the field of anti-inflammatory drug development. A 2024 study in Bioorganic & Medicinal Chemistry Letters described its use in the design of small-molecule inhibitors of NLRP3 inflammasome activation. The compound's nitronic acid group was found to interact with key cysteine residues in the NLRP3 protein, leading to suppression of inflammatory cytokine release. This finding opens new avenues for treating chronic inflammatory diseases such as rheumatoid arthritis and gout.
From a synthetic chemistry perspective, Ethyl 6-hydroxy-2-nitronicotinate has also been utilized in the development of green chemistry protocols. A 2023 paper in ACS Sustainable Chemistry & Engineering detailed a solvent-free, catalyst-free method for its conversion into higher-value derivatives. This approach aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices and reduces the environmental impact of chemical synthesis.
Despite these promising developments, challenges remain in the large-scale production and purification of Ethyl 6-hydroxy-2-nitronicotinate. Recent analytical studies have focused on optimizing HPLC and LC-MS methods for quality control, as reported in a 2024 Journal of Pharmaceutical and Biomedical Analysis article. These advancements are critical for ensuring the compound's consistency in pharmaceutical applications.
Looking ahead, Ethyl 6-hydroxy-2-nitronicotinate is poised to play an increasingly important role in drug discovery pipelines. Its structural versatility and demonstrated biological activity make it a compelling subject for further research, particularly in targeted therapy development. Future studies may explore its potential in combination therapies or as a scaffold for bifunctional drug molecules.
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